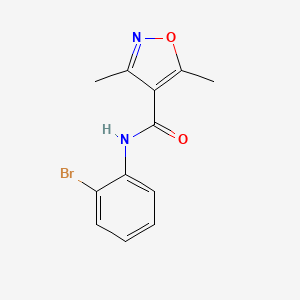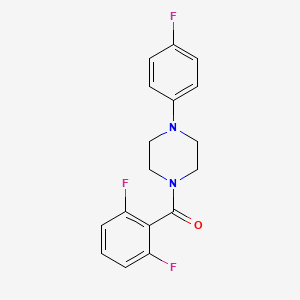
5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
説明
5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as DMAT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMAT belongs to the class of triazolone derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one inhibits the activity of PRMT5 by binding to its active site, thereby preventing the methylation of arginine residues on target proteins. This leads to the inhibition of various cellular processes that are dependent on PRMT5 activity, such as gene expression, RNA processing, and protein synthesis.
Biochemical and Physiological Effects
In addition to its antitumor activity, 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to exhibit anti-inflammatory and antiviral effects. 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one also inhibits the replication of various viruses, including influenza virus and herpes simplex virus.
実験室実験の利点と制限
5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control of its chemical structure and purity. 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is also relatively stable and can be easily stored and transported. However, 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One potential direction is the development of more potent and selective PRMT5 inhibitors based on the structure of 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Another direction is the investigation of the role of 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in other biological processes, such as epigenetic regulation and DNA damage response. Finally, the therapeutic potential of 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in various diseases, such as cancer and inflammatory disorders, should be further explored.
科学的研究の応用
5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is its antitumor activity. 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 5-(aminomethyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one achieves this by inhibiting the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that is overexpressed in many cancer cells.
特性
IUPAC Name |
3-(aminomethyl)-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-17-7-3-4-9(18-2)8(5-7)15-10(6-12)13-14-11(15)16/h3-5H,6,12H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNTKRBASMFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433998.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B4434004.png)
![1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4434010.png)
![1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)



![1-phenyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4434034.png)


![1-ethyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4434051.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B4434056.png)
